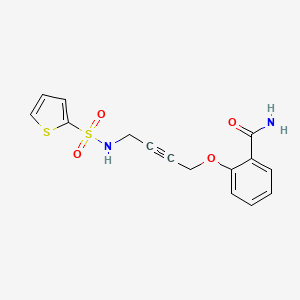

2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide

Description

2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide is a synthetic small molecule characterized by a benzamide core linked to a thiophene-2-sulfonamido group via a but-2-yn-1-yloxy spacer. This compound integrates a sulfonamide moiety, a thiophene heterocycle, and an acetylene linker, which collectively influence its physicochemical and pharmacological properties. Its structural uniqueness lies in the combination of electron-rich thiophene and the rigid acetylene bridge, which may enhance binding affinity to biological targets such as enzymes or receptors involved in inflammatory or oncogenic pathways.

Safety and Handling:

According to Bi-de Pharma (2024), the compound requires stringent safety protocols, including storage away from heat sources and prevention of child access. Key safety codes include:

Properties

IUPAC Name |

2-[4-(thiophen-2-ylsulfonylamino)but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S2/c16-15(18)12-6-1-2-7-13(12)21-10-4-3-9-17-23(19,20)14-8-5-11-22-14/h1-2,5-8,11,17H,9-10H2,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVPKMQPRKNZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonamide derivative, followed by its coupling with a but-2-yn-1-yl group. The final step involves the reaction of this intermediate with benzamide under specific conditions to yield the target compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide has gained significant attention in scientific research due to its potential biological activities and applications. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with unique properties.

Mechanism of Action

The mechanism by which 2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

| Compound Class | Core Structure | Key Functional Groups | Linker/Spacer |

|---|---|---|---|

| Target Compound | Benzamide | Thiophene-2-sulfonamido, acetylene | But-2-yn-1-yloxy |

| Triazole Derivatives [7–9] | 1,2,4-Triazole | Phenylsulfonyl, difluorophenyl | None (tautomeric forms) |

| Hydrazinecarbothioamides [4–6] | Hydrazine-carbothioamide | Carbonyl (C=O), thiocarbonyl (C=S) | Phenylsulfonyl |

- Thiophene vs.

- Acetylene Linker : The rigid but-2-yn-1-yloxy spacer may confer conformational stability compared to flexible alkyl or aryl linkers in analogs like [10–15].

Spectral and Tautomeric Behavior

Table 2: Spectral Signatures

| Compound Class | IR Bands (cm⁻¹) | NMR Features | Tautomerism |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Not observed |

| Hydrazinecarbothioamides [4–6] | 1663–1682 (C=O), 1243–1258 (C=S) | NH stretches (3150–3319 cm⁻¹) | None |

| Triazole Derivatives [7–9] | 1247–1255 (C=S), no C=O | Thione tautomer (3278–3414 cm⁻¹ NH) | Thiol-thione equilibrium |

- The absence of C=O bands in triazoles [7–9] contrasts with the target compound’s benzamide carbonyl, which would likely exhibit a strong C=O stretch near 1680 cm⁻¹.

- Tautomerism in triazoles [7–9] (thiol vs. thione forms) is absent in the target compound due to its stable benzamide core.

Pharmacological Implications

While bioactivity data for the target compound is unavailable, structurally related sulfonamides and triazoles exhibit:

- Enzyme Inhibition : Sulfonamides often target carbonic anhydrases or proteases.

- Antimicrobial Activity: Triazole derivatives [7–9] show promise against bacterial and fungal strains due to their sulfur-rich frameworks.

Biological Activity

2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a benzamide moiety, which together contribute to its diverse biochemical interactions. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound is 2-[4-(thiophen-2-ylsulfonylamino)but-2-ynoxy]benzamide. Its molecular formula is , and it has a molecular weight of 366.42 g/mol. The structure includes:

- Thiophene ring : Provides unique electronic properties.

- Sulfonamide group : Known for its biological activity, particularly in medicinal chemistry.

- Benzamide moiety : Often associated with various pharmacological activities.

The biological activity of 2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide primarily involves its interaction with specific molecular targets within biological pathways. It may act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets are still under investigation but are thought to include:

- Enzymatic inhibition : The sulfonamide group may interact with enzymes involved in inflammatory pathways.

- Receptor modulation : Potential binding to receptors that regulate cell signaling.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamide derivatives have been widely studied for their effectiveness against bacterial infections. The potential antimicrobial activity of 2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide suggests it could be explored as a candidate for developing new antibiotics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene-containing compounds. The unique structure of 2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide may enhance its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

- NLRP3 Inhibition : A study published in PubMed Central explored the development of sulfonamide-based NLRP3 inhibitors, noting that modifications to the thiophene ring could retain or enhance inhibitory potency against inflammatory responses mediated by the NLRP3 inflammasome .

- Antimicrobial Activity Assessment : A comparative analysis indicated that similar thiophene derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting that 2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide might also possess similar properties .

- Structure Activity Relationship (SAR) : Studies have demonstrated that structural modifications in sulfonamide derivatives can lead to enhanced biological activity, indicating the importance of the compound's specific functional groups in determining its efficacy .

Comparative Analysis

Below is a table summarizing the biological activities and characteristics of 2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide | Potentially active | Potentially active | Enzyme inhibition, receptor modulation |

| Thiophene-based sulfonamides | Confirmed activity | Under investigation | Enzyme inhibition |

| Benzamide derivatives | Variable activity | Confirmed in some studies | Receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.